
5-(3-Methyldiazirin-3-yl)pentan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Methyldiazirin-3-yl)pentan-2-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used as a photoaffinity labeling reagent, which means that it can be used to identify and study the interactions between proteins and other molecules. In
Mécanisme D'action
The mechanism of action of 5-(3-Methyldiazirin-3-yl)pentan-2-one involves the formation of a covalent bond between the compound and specific amino acid residues in the target protein. This covalent bond is formed when the compound is activated by UV light, which causes the diazirine group to undergo a photochemical reaction and form a highly reactive carbene intermediate. This carbene intermediate then reacts with the amino acid residues in the protein to form a covalent bond, which allows the compound to label and identify the binding sites of the protein.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 5-(3-Methyldiazirin-3-yl)pentan-2-one are largely dependent on the specific protein or molecule that is being studied. However, this compound has been shown to have minimal effects on the overall structure and function of the protein, which makes it an ideal tool for studying protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-(3-Methyldiazirin-3-yl)pentan-2-one in lab experiments is its ability to selectively label specific amino acid residues in a protein. This allows researchers to study the interactions between proteins and other molecules with high specificity and accuracy. However, there are also limitations to using this compound, including the need for UV light to activate the compound and the potential for non-specific labeling of other molecules in the sample.
Orientations Futures
There are several future directions for research involving 5-(3-Methyldiazirin-3-yl)pentan-2-one. One area of research could focus on developing new and improved synthesis methods for this compound, which could make it more accessible to researchers. Another area of research could focus on developing new applications for this compound, such as using it to study protein-protein interactions or to identify new drug targets. Additionally, research could focus on developing new photoaffinity labeling reagents that are more efficient and have fewer limitations than 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Méthodes De Synthèse
The synthesis of 5-(3-Methyldiazirin-3-yl)pentan-2-one is a complex process that involves several steps. The first step involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 1,5-pentanediol to form the corresponding diester. The diester is then treated with hydrazine hydrate to form the corresponding hydrazide, which is then reacted with triphosgene to form the corresponding isocyanate. Finally, the isocyanate is reacted with diazomethane to form 5-(3-Methyldiazirin-3-yl)pentan-2-one.
Applications De Recherche Scientifique
5-(3-Methyldiazirin-3-yl)pentan-2-one is commonly used as a photoaffinity labeling reagent in scientific research. This compound can be used to study the interactions between proteins and other molecules by attaching to specific amino acid residues in the protein of interest. This allows researchers to identify and study the binding sites of the protein and other molecules, which can provide valuable insights into the function of the protein and its role in biological processes.
Propriétés
Numéro CAS |
145838-81-9 |
|---|---|
Nom du produit |
5-(3-Methyldiazirin-3-yl)pentan-2-one |
Formule moléculaire |
C7H12N2O |
Poids moléculaire |
140.18 g/mol |
Nom IUPAC |
5-(3-methyldiazirin-3-yl)pentan-2-one |
InChI |
InChI=1S/C7H12N2O/c1-6(10)4-3-5-7(2)8-9-7/h3-5H2,1-2H3 |
Clé InChI |
QAXHITIBTRUUFZ-UHFFFAOYSA-N |
SMILES |
CC(=O)CCCC1(N=N1)C |
SMILES canonique |
CC(=O)CCCC1(N=N1)C |
Synonymes |
2-Pentanone, 5-(3-methyl-3H-diazirin-3-yl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



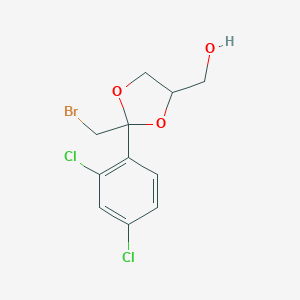

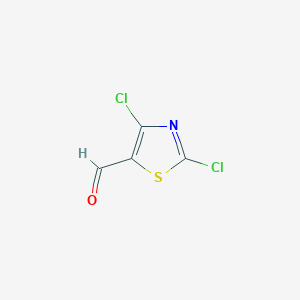

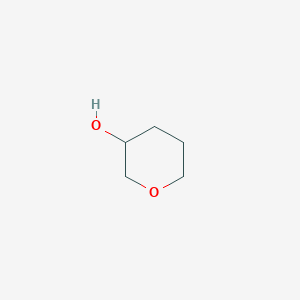
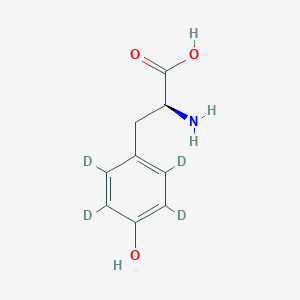
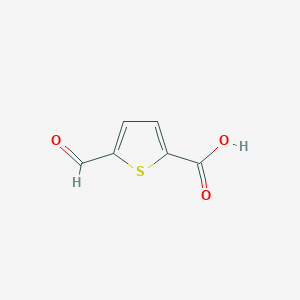


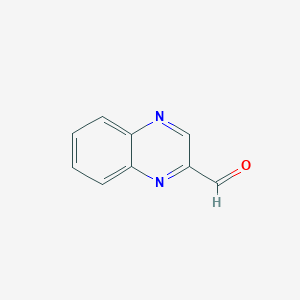
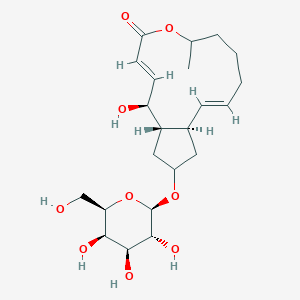
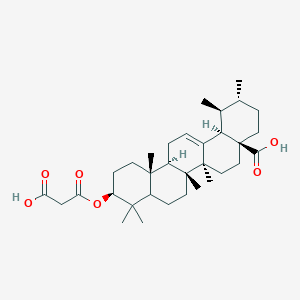

![[(2S)-2,3-bis(tricosa-10,12-diynoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B121975.png)